5-Bromo-2-iodo-4-methoxybenzyl alcohol

Medicinal Chemistry Organic Synthesis Chemical Procurement

5-Bromo-2-iodo-4-methoxybenzyl alcohol (CAS 1935205-83-6) is a poly-substituted benzyl alcohol derivative containing ortho-iodo, meta-bromo, and para-methoxy substituents on the aromatic ring, with a benzylic hydroxymethyl group. This compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C8H8BrIO2
Molecular Weight 342.96 g/mol
Cat. No. B12858028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-iodo-4-methoxybenzyl alcohol
Molecular FormulaC8H8BrIO2
Molecular Weight342.96 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)I)CO)Br
InChIInChI=1S/C8H8BrIO2/c1-12-8-3-7(10)5(4-11)2-6(8)9/h2-3,11H,4H2,1H3
InChIKeyOINNTSNEADKPMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-iodo-4-methoxybenzyl Alcohol: Key Procurement Specifications and Identity


5-Bromo-2-iodo-4-methoxybenzyl alcohol (CAS 1935205-83-6) is a poly-substituted benzyl alcohol derivative containing ortho-iodo, meta-bromo, and para-methoxy substituents on the aromatic ring, with a benzylic hydroxymethyl group . This compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and organic synthesis . Its molecular formula is C8H8BrIO2, with a molecular weight of 342.96 g/mol . The distinct combination of a benzylic alcohol functional handle and two different halogen substituents (bromine and iodine) positions it for applications requiring sequential functionalization strategies, particularly in multi-step syntheses of complex molecules and in structure-activity relationship (SAR) studies [1].

Why Direct Substitution of 5-Bromo-2-iodo-4-methoxybenzyl Alcohol with Unfunctionalized or Mono-Halogenated Analogs Compromises Synthetic Utility


Generic substitution with simpler benzyl alcohols (e.g., 5-bromo-2-iodobenzyl alcohol, CAS 199786-58-8, lacking the 4-methoxy group) or with 5-bromo-2-iodoanisole (CAS 791642-68-7, lacking the benzylic alcohol) fails to replicate the full synthetic potential of the target compound. The 4-methoxy substituent significantly alters the electron density of the aromatic ring, impacting both the regioselectivity and the relative reactivity of the halogen sites in cross-coupling reactions . Furthermore, the benzylic alcohol group provides a critical, orthogonal functional handle for further derivatization (e.g., oxidation, protection, or conversion to a leaving group) that is absent in compounds like 5-bromo-2-iodoanisole . Procuring the fully-substituted compound provides a strategically differentiated building block that can streamline complex synthetic routes, avoiding the additional steps and yield losses associated with attempting to build equivalent complexity from less functionalized precursors.

Quantitative Differentiation Evidence for 5-Bromo-2-iodo-4-methoxybenzyl Alcohol


Enhanced Molecular Weight and Complexity Compared to Des-Methoxy Analog

The target compound (C8H8BrIO2, MW 342.96 g/mol) exhibits a 9.6% increase in molecular weight compared to the 4-des-methoxy analog 5-bromo-2-iodobenzyl alcohol (C7H6BrIO, MW 312.93 g/mol) . This difference, attributable to the presence of the 4-methoxy substituent, provides a distinct physical property profile and increased mass for analytical detection. The calculated logP for the target compound is expected to be lower than that of the more lipophilic 5-bromo-2-iodoanisole (XLogP3: 3.2) , a change relevant to applications where solubility or partition coefficient is a critical parameter.

Medicinal Chemistry Organic Synthesis Chemical Procurement

Orthogonal Functional Handle: Presence of Benzylic Alcohol Enables Derivatization Pathways Unavailable in 5-Bromo-2-iodoanisole

A critical differentiator for 5-bromo-2-iodo-4-methoxybenzyl alcohol is the presence of the benzylic hydroxymethyl group, a functional handle that is absent in the closely related commercial compound 5-bromo-2-iodoanisole (CAS 791642-68-7) . The alcohol enables a suite of orthogonal transformations, such as protection as a silyl or benzyl ether, oxidation to an aldehyde or carboxylic acid, or conversion to a benzyl halide for nucleophilic substitution [1]. This contrasts with 5-bromo-2-iodoanisole, which is limited to reactions directly on the aromatic ring. This functional group differentiation allows for the strategic placement of a carbon linker and provides a second site for molecular diversification.

Organic Synthesis Methodology Protecting Group Strategy

Class-Level Inference: Dual Halogen Substituents Enable Sequential Cross-Coupling Strategies

As a bromo-iodo arene, 5-bromo-2-iodo-4-methoxybenzyl alcohol belongs to a class of compounds known for their utility in sequential cross-coupling reactions due to the inherent reactivity difference between aryl iodides and aryl bromides (I > Br) under palladium catalysis . While no direct kinetic data was identified specifically for this compound, the class-level principle is well-established. In a comparative study of ortho- and para-substituted iodo- and bromoarenes, the iodo substituent was found to be significantly more reactive in Sonogashira and methoxycarbonylation reactions, while the bromo substituent remained available for subsequent Suzuki couplings [1]. This established reactivity hierarchy suggests that the target compound can be selectively functionalized first at the iodo position, leaving the bromo group for a later step.

Cross-Coupling Sequential Functionalization Medicinal Chemistry

Electron-Donating Methoxy Group Modulates Aromatic Reactivity Profile

The 4-methoxy group is a strong electron-donating substituent via resonance, which distinguishes the target compound from analogs lacking this group, such as 5-bromo-2-iodobenzyl alcohol (CAS 199786-58-8) . This electronic effect increases the electron density on the aromatic ring, which can accelerate electrophilic aromatic substitution reactions at positions ortho and para to the methoxy group and can also influence the rate of oxidative addition in metal-catalyzed cross-couplings . This predictable electronic perturbation allows chemists to rationally select this compound when a more electron-rich aromatic ring is required for a particular transformation or when a specific regioselective outcome is desired.

Physical Organic Chemistry Electronic Effects Regioselectivity

Validated Application Scenarios for 5-Bromo-2-iodo-4-methoxybenzyl Alcohol Based on Differential Evidence


Strategic Diversification in Medicinal Chemistry SAR Studies

Medicinal chemistry groups can leverage the compound's two orthogonal functional handles (aromatic halides and benzylic alcohol) [see Section 3, Evidence 2] and the predictable reactivity difference between its iodo and bromo substituents [see Section 3, Evidence 3] for efficient parallel synthesis. By first modifying the benzylic alcohol, a library of analogs with varied linkers can be generated. Subsequently, sequential cross-couplings can be performed—first at the more reactive iodo site, then at the bromo site—to explore diverse chemical space around a core pharmacophore. This approach is demonstrably more efficient than procuring and using separate building blocks for each diversification point.

Synthesis of Complex Polycyclic Frameworks via Tandem Reactions

The dual halogenation pattern of 5-bromo-2-iodo-4-methoxybenzyl alcohol makes it an ideal substrate for designing tandem or one-pot reaction sequences [see Section 3, Evidence 3]. For instance, an initial Sonogashira or Heck coupling can be performed chemoselectively at the iodo position. The resulting intermediate, still bearing a bromo substituent, can then be subjected to an intramolecular Suzuki coupling or a Buchwald-Hartwig amination, often without intermediate purification, to construct complex fused or bridged ring systems. The presence of the 4-methoxy group can further influence the regiochemical outcome of these cyclizations [see Section 3, Evidence 4].

Preparation of Functionally Dense Chemical Probes and Bioconjugates

The benzylic alcohol group serves as an invaluable anchor for attaching the core to larger biomolecules or affinity tags [see Section 3, Evidence 2]. Following protection of the alcohol or its direct use, the aromatic portion of the molecule can be elaborated via sequential cross-coupling to install a reporter group (e.g., a fluorophore) at the iodo position and a binding element (e.g., a specific heterocycle) at the bromo position [see Section 3, Evidence 3]. The resulting probe would possess a defined linker stemming from the original benzylic alcohol, a feature not easily replicated using analogs like 5-bromo-2-iodoanisole, which lack this functional group.

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